molecular formula C15H12Cl2N2S B13872325 3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline

3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline

Cat. No.: B13872325
M. Wt: 323.2 g/mol
InChI Key: JEVFYFHWJNJQKL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline is a complex organic compound that features a benzothiazole ring substituted with a methyl group and an aniline moiety substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline typically involves the condensation of 5-methyl-1,3-benzothiazole-2-carbaldehyde with 3,5-dichloroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the aniline moiety.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and aniline moieties.

    Reduction: Reduced forms of the benzothiazole ring or the aniline moiety.

    Substitution: Substituted aniline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline can be compared with other similar compounds, such as:

    Benzimidazoles: These compounds also contain a benzene ring fused to an imidazole ring and exhibit a wide range of biological activities.

    Benzothiazoles: Similar to the target compound, benzothiazoles are known for their diverse pharmacological properties.

    Chloroanilines: Compounds with chlorine-substituted aniline rings, which are used in various chemical and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

3,5-dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline

InChI

InChI=1S/C15H12Cl2N2S/c1-8-2-3-14-13(4-8)19-15(20-14)7-10-11(16)5-9(18)6-12(10)17/h2-6H,7,18H2,1H3

InChI Key

JEVFYFHWJNJQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

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